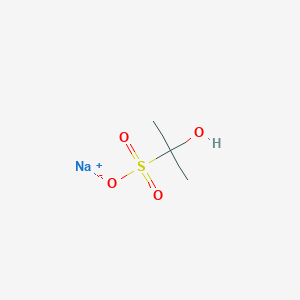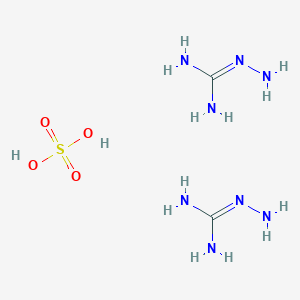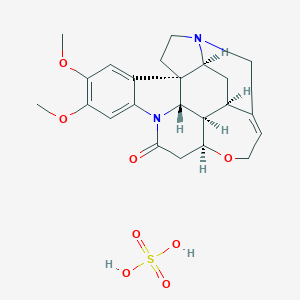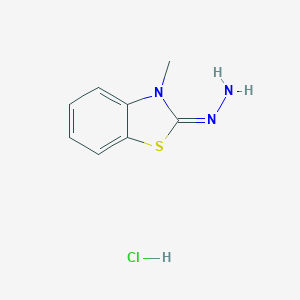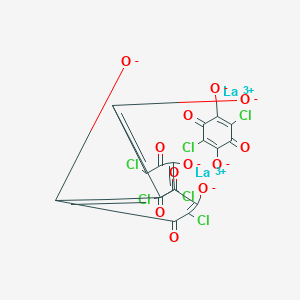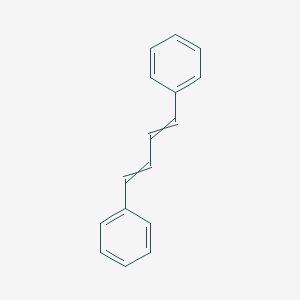![molecular formula C24H28N3+ B213181 [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium CAS No. 8004-87-3](/img/structure/B213181.png)
[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium” is an organic compound with the molecular formula C23H25N2 . It is also known by its IUPAC name "4-{4-(Dimethylamino)phenylmethylene}-N,N-dimethyl-2,5-cyclohexadien-1-iminium" .
Molecular Structure Analysis
The molecular structure of this compound consists of two aromatic rings connected by a methylene bridge. The compound also contains two dimethylamino groups attached to the aromatic rings . The exact 3D structure may be viewed using specific software .Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.457 Da . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the current data.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research conducted by Ghorab et al. (2017) synthesized a series of derivatives related to the compound , exploring their antimicrobial activities. These compounds demonstrated significant antibacterial and antifungal activities against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus fumigatus and Candida albicans. Molecular modeling suggested their potential binding interactions within the active site of dihydropteroate synthase, indicating a promising avenue for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Potential CNS Agents
Martin et al. (1981) explored derivatives of the mentioned compound for their potential as central nervous system (CNS) agents. Their study synthesized analogues showing significant antitetrabenazine activity, an indicator of antidepressant properties. Optimal activity was observed in specific structural configurations, hinting at the influence of molecular structure on therapeutic potential (Martin, Worm, Agnew, Kruse, Wilker, & Geyer, 1981).
Organic Solvent Applications
Lokshin et al. (2001) investigated the compound's derivatives as models for polyaniline emeraldine base (PANI-EB), focusing on their behavior upon protonation by amphiphilic acid in organic solvents. Their findings revealed intermolecular proton-electron transfer leading to the formation of monoradical cations. This behavior suggests applications in conducting materials and the study of charge-transfer processes (Lokshin, Pyshkina, Golubev, Sergeyev, Zezin, Kabanov, Levon, & Piankijsakul, 2001).
Solvatochromic Behavior
The study by Bogdanov et al. (2019) reported on the synthesis and solvatochromic behavior of derivatives, highlighting their potential use in nonlinear optical materials due to their donor-acceptor structures. The research demonstrated reversed solvatochromic behavior in various solvents, although their application in nonlinear optics is limited by their crystalline state symmetry (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).
Propiedades
Número CAS |
8004-87-3 |
|---|---|
Nombre del producto |
[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
Fórmula molecular |
C24H28N3+ |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
InChI |
InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3/p+1 |
Clave InChI |
AMPCGOAFZFKBGH-UHFFFAOYSA-O |
SMILES |
CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
SMILES canónico |
CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
Pictogramas |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
Basic Violet 1 CI 42535 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



